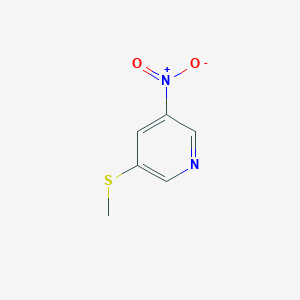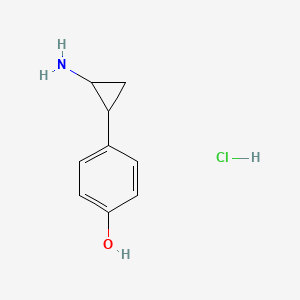
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DFPC and has a molecular formula of C7H3F3N2O.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to active sites, thereby inhibiting the function of the target . More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Biochemical pathways generally involve a series of chemical reactions occurring within a cell, and the compound could potentially affect these reactions
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been documented . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been known to induce specific cellular responses
Action Environment
It’s known that environmental factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Advantages and Limitations for Lab Experiments
DFPC has several advantages for lab experiments. It is easy to synthesize and has good purity and yield. DFPC is also stable under normal laboratory conditions and has low toxicity. However, DFPC has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. DFPC also has limited solubility in water, which may limit its use in certain experiments.
Future Directions
DFPC has great potential for future research in various fields. Some possible future directions include:
1. Further studies on the mechanism of action of DFPC in cancer cells and inflammation.
2. Synthesis of new derivatives of DFPC with improved potency and selectivity.
3. Development of new materials based on DFPC for various applications.
4. Investigation of the pharmacokinetics and pharmacodynamics of DFPC in animal models.
5. Exploration of the potential of DFPC as a lead compound for drug discovery.
Conclusion:
In conclusion, DFPC is a chemical compound with great potential for scientific research in various fields. Its synthesis method has been optimized to yield high purity and high yield. DFPC has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. It has been shown to have potent anti-inflammatory and anti-cancer properties and low toxicity. DFPC has several advantages for lab experiments, but also has some limitations. Future research on DFPC may lead to the development of new drugs, materials, and technologies.
Synthesis Methods
DFPC can be synthesized using a multistep process that involves the reaction of 2,6-difluorobenzaldehyde with malononitrile and subsequent cyclization with the help of a base. The resulting intermediate is then reacted with fluorine gas to yield DFPC. This synthesis method has been optimized to yield high purity and high yield of DFPC.
Scientific Research Applications
DFPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFPC has been shown to have potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DFPC has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines.
In materials science, DFPC has been used as a building block for the synthesis of various functional materials such as liquid crystals, polymers, and fluorescent dyes. DFPC has also been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
6-(difluoromethoxy)-3-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-4-1-2-6(13-7(9)10)12-5(4)3-11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHLZZLNKYZGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)









![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

